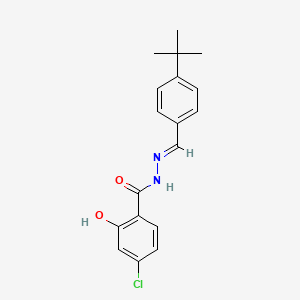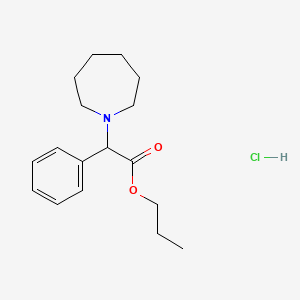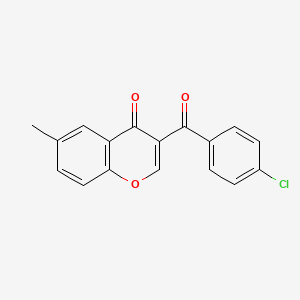![molecular formula C26H23N3O2 B3855869 5-[(4-methylphenyl)amino]-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3855869.png)
5-[(4-methylphenyl)amino]-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one
描述
5-[(4-methylphenyl)amino]-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one is a synthetic compound that has attracted considerable attention in scientific research due to its potential therapeutic applications. This compound is also known as MI-3 and is a small molecule inhibitor of the MDM2-p53 protein-protein interaction. The MDM2-p53 interaction plays a critical role in regulating the activity of the tumor suppressor protein p53, which is mutated in over 50% of human cancers.
作用机制
MI-3 inhibits the MDM2-p53 interaction by binding to the hydrophobic pocket of MDM2, which is responsible for binding to the transactivation domain of p53. This binding prevents the degradation of p53 by MDM2, leading to the accumulation of p53 and activation of the p53 pathway. The activation of the p53 pathway leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MI-3 has been shown to have potent anti-cancer effects in vitro and in vivo. The compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. MI-3 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anti-cancer effects, MI-3 has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
MI-3 has several advantages for lab experiments. The compound is easy to synthesize and has a high purity, making it suitable for scientific research applications. MI-3 has also been extensively studied for its potential therapeutic applications, making it a well-established compound in the field of cancer research. However, MI-3 also has limitations for lab experiments. The compound has low solubility in water, which can make it difficult to use in certain assays. MI-3 also has potential off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of MI-3. One direction is to further optimize the synthesis of MI-3 to improve its yield and purity. Another direction is to study the potential applications of MI-3 in other diseases, such as viral infections and neurodegenerative disorders. Additionally, future studies could focus on the development of MI-3 analogues with improved pharmacological properties, such as increased solubility and reduced off-target effects. Finally, further studies could investigate the potential of MI-3 as a combination therapy with other anti-cancer agents.
科学研究应用
MI-3 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the MDM2-p53 interaction, leading to the activation of the p53 pathway and induction of apoptosis in cancer cells. MI-3 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition to cancer treatment, MI-3 has also been studied for its potential applications in other diseases, such as neurodegenerative disorders and viral infections.
属性
IUPAC Name |
10-(4-methylanilino)-12-piperidin-1-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-16-9-11-17(12-10-16)27-20-15-21(29-13-5-2-6-14-29)24-23-22(20)25(30)18-7-3-4-8-19(18)26(23)31-28-24/h3-4,7-12,15,27H,2,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDYUPMDYIPOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)N6CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-(1,4-piperazinediyl)bis[N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide]](/img/structure/B3855789.png)
![3-[(benzylthio)(phenyl)methyl]-2,4-pentanedione](/img/structure/B3855791.png)

![1-[3-(3,5-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B3855808.png)


![4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B3855833.png)





![4-{2-[(benzoylamino)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3855884.png)
